molecular formula C13H15NO B6639230 (E)-1-(2-methyl-2,3-dihydroindol-1-yl)but-2-en-1-one

(E)-1-(2-methyl-2,3-dihydroindol-1-yl)but-2-en-1-one

Cat. No. B6639230
M. Wt: 201.26 g/mol
InChI Key: QMQSSMFAPMIAAW-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(2-methyl-2,3-dihydroindol-1-yl)but-2-en-1-one is a compound that has attracted the attention of many researchers due to its unique properties. This compound is known for its potential applications in the field of medicinal chemistry, specifically in the development of new drugs. The synthesis of this compound is challenging, and there have been various methods developed to produce it.

Mechanism of Action

The mechanism of action of (E)-1-(2-methyl-2,3-dihydroindol-1-yl)but-2-en-1-one is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-1-(2-methyl-2,3-dihydroindol-1-yl)but-2-en-1-one have been studied extensively. This compound has been found to have a low toxicity profile and does not exhibit any significant adverse effects on the body. It has been shown to have a high affinity for certain receptors in the body, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-1-(2-methyl-2,3-dihydroindol-1-yl)but-2-en-1-one in lab experiments is its low toxicity profile. This compound can be used in various assays without causing significant harm to the researchers. However, one of the limitations of using this compound in lab experiments is its challenging synthesis process. The production of (E)-1-(2-methyl-2,3-dihydroindol-1-yl)but-2-en-1-one requires specialized equipment and expertise, which may limit its use in some laboratories.

Future Directions

There are several future directions for the study of (E)-1-(2-methyl-2,3-dihydroindol-1-yl)but-2-en-1-one. One of the areas of research is the development of new drugs based on this compound. Researchers are investigating the use of (E)-1-(2-methyl-2,3-dihydroindol-1-yl)but-2-en-1-one as a potential treatment for cancer, fungal infections, and bacterial infections. Another area of research is the synthesis of analogs of (E)-1-(2-methyl-2,3-dihydroindol-1-yl)but-2-en-1-one with improved properties. These analogs may have increased potency and selectivity, which could lead to the development of more effective drugs. Overall, the study of (E)-1-(2-methyl-2,3-dihydroindol-1-yl)but-2-en-1-one has significant potential for the development of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of (E)-1-(2-methyl-2,3-dihydroindol-1-yl)but-2-en-1-one is a challenging process due to the presence of a double bond and a chiral center. Several methods have been developed to synthesize this compound, including the use of chiral catalysts, organometallic reagents, and enzymatic resolution. One of the most common methods used to synthesize this compound involves the reaction of 2-methylindole with crotonaldehyde in the presence of a chiral catalyst to produce (E)-1-(2-methyl-2,3-dihydroindol-1-yl)but-2-en-1-one.

Scientific Research Applications

(E)-1-(2-methyl-2,3-dihydroindol-1-yl)but-2-en-1-one has potential applications in the field of medicinal chemistry. This compound has been found to exhibit anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. Researchers have also investigated the use of (E)-1-(2-methyl-2,3-dihydroindol-1-yl)but-2-en-1-one in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

(E)-1-(2-methyl-2,3-dihydroindol-1-yl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-3-6-13(15)14-10(2)9-11-7-4-5-8-12(11)14/h3-8,10H,9H2,1-2H3/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQSSMFAPMIAAW-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1C(CC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1C(CC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2-methyl-2,3-dihydroindol-1-yl)but-2-en-1-one

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